4-(2-Acetamidoethylsulfanyl)-2-amino-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW274150 is a small molecule drug that acts as a highly selective inhibitor of inducible nitric oxide synthase (iNOS). It is known for its potent, time-dependent inhibition of iNOS, with minimal activity against endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). This compound has been investigated for its potential therapeutic applications in conditions such as asthma, migraine, and rheumatoid arthritis .
Preparation Methods
The synthesis of GW274150 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The industrial production methods for GW274150 are not extensively documented, but it is typically synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
GW274150 undergoes various chemical reactions, primarily involving its interaction with nitric oxide synthase enzymes. It is an arginine competitive, NADPH-dependent inhibitor of iNOS . The compound’s major reactions include:
Oxidation: GW274150 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: It may also participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, especially involving its functional groups.
Common reagents used in these reactions include NADPH and arginine, with the major products being the inhibited forms of iNOS .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of nitric oxide synthase enzymes.
Biology: GW274150 is employed in research to understand the role of nitric oxide in biological systems.
Medicine: The compound has shown promise in reducing inflammation and oxidative stress in conditions such as renal ischemia/reperfusion injury, asthma, and migraine.
Industry: While its industrial applications are limited, GW274150 is valuable in pharmaceutical research and development.
Mechanism of Action
GW274150 exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). It competes with arginine for binding to the active site of iNOS, thereby preventing the production of nitric oxide (NO). This inhibition reduces the levels of NO, which is implicated in various inflammatory and pathological processes . The compound’s molecular targets include iNOS, and its pathways involve the NADPH-dependent reduction of arginine to citrulline and NO .
Comparison with Similar Compounds
GW274150 is often compared with other iNOS inhibitors, such as GW273629. Both compounds are highly selective for iNOS over eNOS and nNOS, but GW274150 has a longer half-life and higher oral bioavailability . Similar compounds include:
GW273629: Another potent iNOS inhibitor with a shorter half-life compared to GW274150.
1400W: A selective iNOS inhibitor with a different chemical structure and mechanism of action.
Aminoguanidine: An older iNOS inhibitor with broader activity against other nitric oxide synthase isoforms.
GW274150’s uniqueness lies in its high selectivity, potency, and favorable pharmacokinetic profile, making it a valuable tool in nitric oxide research and potential therapeutic applications .
Properties
Molecular Formula |
C8H16N2O3S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-(2-acetamidoethylsulfanyl)-2-aminobutanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-6(11)10-3-5-14-4-2-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
CFSCWUKWZKWJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.